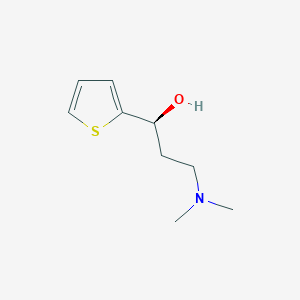

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

説明

The exact mass of the compound (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S)-3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNSHMHUZCRLN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433380 | |

| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132335-44-5 | |

| Record name | (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132335-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132335445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS 132335-44-5

An In-Depth Technical Guide to (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Executive Summary

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, hereafter referred to as (S)-AT-OL, is a high-value chiral amino alcohol that serves as a pivotal intermediate in the pharmaceutical industry.[1] Its primary and most critical application is in the stereoselective synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used extensively for treating major depressive disorder and generalized anxiety disorder.[2][3] The stereochemistry at the C-3 position is of paramount importance; only the (S)-enantiomer leads to the pharmacologically active form of Duloxetine. This guide provides a comprehensive technical overview of (S)-AT-OL, covering its physicochemical properties, advanced synthesis methodologies, rigorous analytical characterization, and critical handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical & Stereochemical Profile

The molecular identity and physical characteristics of (S)-AT-OL are fundamental to its application. Its structure features a chiral hydroxyl group, a basic dimethylamino group, and a thienyl moiety, all of which influence its reactivity and handling.

Chemical Structure

Caption: 2D Structure of (S)-AT-OL.

Core Properties

The following table summarizes the key physicochemical properties of (S)-AT-OL. These parameters are critical for process design, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 132335-44-5 | [4][5][6] |

| Molecular Formula | C₉H₁₅NOS | [5][6][7] |

| Molecular Weight | 185.29 g/mol | [5][6][8] |

| Appearance | White to off-white crystalline powder or solid | [9][10][11] |

| Melting Point | 77.0 - 80.0 °C | [8] |

| Boiling Point | ~290 °C | [8] |

| Solubility | Soluble in methanol, ethanol, and most organic solvents; also soluble in water | [9][10] |

| Specific Rotation | [α]²⁰/D: -4.0° to -8.0° (c=1, Methanol) | [8] |

| pKa | 13.74 ± 0.20 (Predicted) | [9] |

The Significance of the (S)-Enantiomer

In pharmaceutical synthesis, chirality is often the difference between a potent therapeutic and an inactive or even harmful compound. The synthesis of Duloxetine is a classic example. The therapeutic efficacy of Duloxetine is exclusively attributed to the (S)-enantiomer.[2] Consequently, securing an enantiomerically pure source of (S)-AT-OL is the most critical upstream step in the manufacturing process. The presence of the (R)-isomer is considered a critical process-related impurity that must be minimized to meet regulatory standards.[8]

Synthesis Methodologies: A Comparative Analysis

The industrial production of (S)-AT-OL relies on methods that are scalable, cost-effective, and, most importantly, provide high enantiomeric purity. Three primary strategies have been established: asymmetric reduction, classical chiral resolution, and biocatalysis.

Asymmetric Catalytic Reduction (Recommended)

This is the most elegant and efficient method for producing (S)-AT-OL directly. It involves the reduction of the prochiral ketone, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone, using a chiral catalyst.

Causality: The choice of a chiral ruthenium-based catalyst, such as those employing BINAP ligands, is driven by its proven high efficiency and enantioselectivity in the hydrogenation of ketones. The specific ligand system creates a chiral pocket that forces the hydrogen delivery to occur preferentially on one face of the ketone, yielding the desired (S)-alcohol.

Caption: Workflow for Asymmetric Synthesis of (S)-AT-OL.

Experimental Protocol: Asymmetric Hydrogenation [4][12]

-

Inert Atmosphere: Charge a glass autoclave with (R,R)-Cl₂((R)-hexylBINAP)((R)-DAIPEN) catalyst (0.02 mol%). The entire process must be conducted under an inert argon atmosphere to prevent catalyst oxidation and deactivation.

-

Solvent and Reagent Addition: Sequentially add 2-propanol, a 1.0 M solution of potassium tert-butoxide in 2-propanol, and the substrate, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

-

Degassing: Degas the reaction system multiple times by alternating between vacuum and argon backfill to remove all traces of oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the predetermined pressure and begin stirring. Maintain the reaction temperature at 28°C for 6 hours.

-

Reaction Quench & Work-up: Depressurize the system. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Isolation: Add heptane to the concentrated residue to precipitate the product. Filter the resulting solid.

-

Drying: Dry the isolated solid under vacuum to afford (S)-AT-OL with an optical purity typically exceeding 99% enantiomeric excess (ee).[4]

Biocatalytic Reduction

A greener alternative involves using microorganisms or isolated enzymes for the enantioselective reduction of the ketone precursor.

Causality: Certain strains of yeast, like Saccharomyces cerevisiae, contain carbonyl reductases that exhibit high stereoselectivity.[13] This method avoids the use of heavy metal catalysts and often proceeds under mild aqueous conditions, aligning with green chemistry principles. The process can be optimized for continuous production using immobilized cells in a membrane bioreactor, which also helps to overcome product inhibition.[13]

Key Parameters: [13]

-

Biocatalyst: ACA liquid-core immobilized Saccharomyces cerevisiae.

-

Reaction Medium: pH 6.0 citrate buffer.

-

Temperature: 30°C.

-

Outcome: Conversion can reach 100% with an enantiomeric excess exceeding 99.0%.

Chiral Resolution

This classical approach involves synthesizing the racemic mixture of AT-OL and then separating the enantiomers.

Causality: This method leverages the formation of diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (S)-(+)-mandelic acid), two diastereomeric salts are formed.[1] These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from the solution. The desired enantiomer is then liberated from the salt by treatment with a base. While effective, this method is inherently less efficient as the maximum theoretical yield is 50% unless the unwanted (R)-enantiomer can be racemized and recycled.[1]

Analytical Characterization & Quality Control

A robust analytical framework is essential to ensure the identity, purity, and enantiomeric integrity of (S)-AT-OL before its use in GMP synthesis of Duloxetine.

Caption: Quality Control Workflow for (S)-AT-OL.

Purity and Impurity Profiling

-

Gas Chromatography (GC): This is the primary method for determining the chemical purity (assay) of (S)-AT-OL. It effectively separates the main component from volatile impurities and residual solvents.

-

Moisture Content: Karl Fischer (KF) titration is the standard method for quantifying water content, which is critical as excess moisture can affect stability and reactivity in subsequent steps.

Enantiomeric Purity

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for precise quantification of the unwanted R-isomer.[4] This is a self-validating system; the separation and quantification of a known standard of the R-isomer confirms the method's suitability.

Typical Specifications

The following table outlines a typical certificate of analysis for high-quality (S)-AT-OL intended for pharmaceutical use.[8]

| Test Parameter | Specification | Method |

| Appearance | White Powder | Visual |

| Purity (Assay) | > 99.0% | GC |

| Moisture | < 0.50% | Karl Fischer |

| R-Isomer Content | < 0.50% | Chiral HPLC |

| Single Impurity | ≤ 0.20% | GC |

| Total Impurities | < 0.50% | GC |

Application in the Synthesis of Duloxetine

(S)-AT-OL is the starting point for the final key steps in Duloxetine synthesis. The core transformation is a nucleophilic aromatic substitution (Williamson ether synthesis) followed by demethylation.

-

Ether Formation: The hydroxyl group of (S)-AT-OL is deprotonated with a strong base (e.g., alkali metal hydroxides or alkoxides) to form an alkoxide. This nucleophile then displaces the fluorine atom on 1-fluoronaphthalene to form (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (DNT).[14]

-

Demethylation: The DNT intermediate is then demethylated to yield the secondary amine, which is the active pharmaceutical ingredient, Duloxetine.[1]

References

- 1. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate - Google Patents [patents.google.com]

- 2. DE10207586A1 - Production of N-methyl-3-hydroxy-3- (2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]

- 5. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | Ambeed.com [ambeed.com]

- 6. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine suppliers & manufacturers in China [m.chemicalbook.com]

- 7. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine | C9H15NOS | CID 129853229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ruifuchem.com [ruifuchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 11. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine 132335-44-5 [yisunbio.com]

- 12. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine synthesis - chemicalbook [chemicalbook.com]

- 13. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 [quickcompany.in]

An In-depth Technical Guide to (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, a chiral amino alcohol, is a critical intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine. Its stereochemistry is paramount to the pharmacological activity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the essential physical and chemical properties of this key intermediate. It delves into its synthesis, with a focus on asymmetric methodologies to achieve the desired (S)-enantiomer, and details the analytical techniques required for its characterization, including spectroscopic and chromatographic methods. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of duloxetine and related compounds.

Physicochemical Properties

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a chiral molecule whose physical and chemical characteristics are fundamental to its handling, reactivity, and purification.

General Properties

A summary of the key physicochemical properties is presented in Table 1. The compound is typically a white to off-white crystalline solid or powder, although it has also been described as a colorless to pale yellow liquid[1]. This discrepancy may be due to the presence of impurities or different polymorphic forms. It is soluble in water, ethanol, and most organic solvents[2].

Table 1: Physicochemical Properties of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

| Property | Value | References |

| CAS Number | 132335-44-5 | [3] |

| Molecular Formula | C₉H₁₅NOS | [3] |

| Molecular Weight | 185.29 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder or colorless to pale yellow liquid | [1][5] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 290 °C | [1] |

| Solubility | Soluble in water, ethanol, and most organic solvents. Slightly soluble in chloroform and methanol. | [2] |

| pKa (Predicted) | 13.74 ± 0.20 | [1] |

| Purity | Typically ≥99% | [5] |

| Enantiomeric Excess | Typically ≥99.5% |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the identity of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. While publicly available spectra are limited, typical spectral characteristics are outlined below. Raw spectral data, including 1H NMR, 13C NMR, IR, and MS, are often available from commercial suppliers upon request[6].

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the thienyl ring, the methine proton of the stereocenter, the methylene protons of the propane chain, and the methyl protons of the dimethylamino group. The chemical shifts and coupling constants of these protons provide valuable information about the molecular structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thienyl ring, the carbon bearing the hydroxyl group, the aliphatic carbons, and the N-methyl carbons can be used to confirm the carbon skeleton.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation pathway for similar amino alcohols involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion.

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic (thienyl) and aliphatic parts of the molecule will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. C-N stretching and C-S stretching bands will also be present at their characteristic frequencies.

Chemical Synthesis and Reactivity

The synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine with high enantiomeric purity is a key step in the manufacturing of duloxetine. Asymmetric synthesis is the preferred approach to avoid resolution steps of the racemate.

Asymmetric Synthesis

A widely employed method for the synthesis of the (S)-enantiomer is the asymmetric reduction of the corresponding prochiral ketone, 3-(dimethylamino)-1-(2-thienyl)propan-1-one. This transformation can be achieved using chiral catalysts.

A representative protocol for the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)propan-1-one is outlined below[7]:

Experimental Protocol: Asymmetric Hydrogenation

-

Reactor Setup: To a glass autoclave, add the catalyst, for example, (R,R)-Cl₂((R)-hexylBINAP)((R)-DAIPEN) (0.025 mmol), and the substrate, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (0.125 mol).

-

Solvent and Base Addition: Add 2-propanol (100 ml) as the solvent, followed by a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 ml, 7.5 mmol).

-

Inert Atmosphere: Degas the reaction system multiple times and replace the atmosphere with argon.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure.

-

Reaction Conditions: Stir the reaction mixture at 28 °C for 6 hours.

-

Work-up: After the reaction is complete, return the system to normal temperature and pressure. Concentrate the reaction solution under reduced pressure.

-

Purification: Add heptane to the residue to precipitate the product. Filter the solid and dry it under reduced pressure to obtain (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine.

-

Analysis: Determine the optical purity of the product by chiral column HPLC. This protocol typically yields the product in approximately 80% yield with an enantiomeric excess of 99%[7].

Diagram: Asymmetric Hydrogenation Workflow

Caption: Workflow for the asymmetric synthesis of the target compound.

An alternative green chemistry approach involves the use of microorganisms or isolated enzymes for the asymmetric reduction of the ketone precursor. Strains of Saccharomyces cerevisiae have been shown to effectively reduce 3-N-methylamino-1-(2-thienyl)-1-propanone to the corresponding (S)-alcohol with high enantiomeric excess. This method offers mild reaction conditions and high selectivity.

Chemical Reactivity and Stability

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a stable compound under normal storage conditions. It should be stored in a cool, dry place away from light and oxidizing agents to maintain its quality[2]. The shelf life is reported to be 2 years if stored properly[2].

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and stereochemical integrity of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of the compound.

The determination of enantiomeric excess is critical. A general approach to developing a chiral HPLC method is as follows:

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for the separation of amino alcohols.

-

Mobile Phase Screening:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used. For basic compounds like the target molecule, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

-

Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can also be explored.

-

-

Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers with good peak symmetry.

-

Detection: UV detection is typically used. The detection wavelength should be chosen at a λmax of the compound to ensure high sensitivity.

-

Quantification: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

Diagram: Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of the synthesized intermediate.

Spectroscopic Methods

As discussed in Section 1.2, a combination of NMR, MS, and IR spectroscopy should be used to confirm the chemical identity and structure of the synthesized compound.

Conclusion

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a fundamentally important chiral intermediate in the synthesis of duloxetine. A thorough understanding of its physicochemical properties, coupled with robust and well-controlled synthetic and analytical methodologies, is essential for ensuring the quality and efficacy of the final drug product. This guide has provided a comprehensive overview of these key aspects, offering valuable insights for professionals in the pharmaceutical industry. The continued development of more efficient and sustainable synthetic routes, along with advanced analytical techniques, will further enhance the production of this vital pharmaceutical intermediate.

References

-

LookChem. Cas 132335-44-5,(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. Available at: [Link]

-

PubChem. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine. Available at: [Link]

-

JIGS Chemical Limited. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS 132335-44-5 - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine | C9H15NOS | CID 129853229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine 132335-44-5 [yisunbio.com]

- 6. 132335-44-5|(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine|BLD Pharm [bldpharm.com]

- 7. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]

biological activity of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

An In-Depth Technical Guide to the Biological Activity of (S)-Duloxetine, Derived from the Chiral Intermediate (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the biological activity of (S)-Duloxetine, a potent dual serotonin and norepinephrine reuptake inhibitor. Our exploration begins with its critical chiral precursor, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, and elucidates the stereospecific synthesis that culminates in a pharmacologically active molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Introduction: The Significance of Stereochemistry

The journey to understanding the biological activity of the potent antidepressant and analgesic agent, (S)-Duloxetine, begins with its key chiral intermediate, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine[1]. The specific stereochemistry of this building block, denoted by the (S) configuration, is paramount as it dictates the spatial orientation of the final active pharmaceutical ingredient (API)[1]. Stereochemistry plays a critical role in pharmacology because enantiomers of a drug often exhibit significant differences in their biological activity, pharmacokinetic profiles, and potential for adverse effects[2][3].

In the case of Duloxetine, the therapeutic efficacy resides almost entirely within the (S)-enantiomer. It is this specific isomer that potently inhibits the reuptake of both serotonin (5-HT) and norepinephrine (NE)[2][4]. Both enantiomers of duloxetine act as serotonin-norepinephrine reuptake inhibitors (SNRIs); however, the (S)-form is reported to be twice as active as the (R)-form[3][4]. This stereoselectivity underscores the importance of asymmetric synthesis pathways that utilize intermediates like (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine to produce an enantiomerically pure drug, thereby maximizing therapeutic benefit while minimizing the potential for off-target effects or metabolic burden from a less active enantiomer[2].

Core Mechanism of Action: Dual Reuptake Inhibition

(S)-Duloxetine exerts its therapeutic effects by acting as a potent and balanced Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[5][6]. Its primary mechanism involves the high-affinity binding to the presynaptic serotonin transporter (SERT) and norepinephrine transporter (NET)[2][5][7].

The process unfolds as follows:

-

Binding to Transporters: (S)-Duloxetine binds to SERT and NET located on the presynaptic neuronal membrane.

-

Inhibition of Reuptake: This binding blocks the transporters from reabsorbing serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron[5].

-

Increased Neurotransmitter Levels: Consequently, the concentration of serotonin and norepinephrine in the synaptic cleft increases significantly[5][6].

-

Enhanced Neurotransmission: The elevated levels of these neurotransmitters lead to enhanced and prolonged signaling at postsynaptic receptors. This potentiation of serotonergic and noradrenergic activity in the central nervous system (CNS) is believed to be the foundation of its antidepressant and analgesic effects[6][8][9].

(S)-Duloxetine also weakly inhibits the reuptake of dopamine, primarily in the prefrontal cortex[8][10]. Importantly, it has no significant affinity for other receptors such as dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, or GABA receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs)[8][9][10].

Caption: Mechanism of (S)-Duloxetine as an SNRI.

Pharmacological Profile: Potency and Selectivity

The efficacy of (S)-Duloxetine is defined by its high binding affinity and functional inhibition of SERT and NET. Quantitative data from various in vitro and in vivo studies provide a clear picture of its potency.

In Vitro Binding and Uptake Assays

In vitro studies are foundational for characterizing the interaction of a compound with its molecular targets. Radioligand binding assays and neurotransmitter uptake assays are standard protocols.

Table 1: In Vitro Binding Affinities (Ki) and Uptake Inhibition (IC50) of Duloxetine Enantiomers

| Target Transporter | Parameter | (S)-Duloxetine | (R)-Duloxetine | Reference |

| Human SERT | Ki (nM) | 0.8 | ~1.6 | [3][11][12] |

| Human NET | Ki (nM) | 7.5 | ~15 | [3][11][12] |

| Human DAT | Ki (nM) | 69.4 | Not Reported | [13] |

Note: Ki values represent the concentration of the drug that binds to 50% of the transporters. Lower values indicate higher affinity.

These data clearly demonstrate that while both enantiomers are active, the (S)-enantiomer possesses approximately twice the affinity for both SERT and NET compared to the (R)-enantiomer[3]. The approximately 9-fold higher affinity for SERT over NET characterizes its profile as a potent, relatively balanced dual reuptake inhibitor[12].

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in humans allow for the direct visualization and quantification of transporter occupancy in the brain at therapeutic doses.

Table 2: Transporter Occupancy of (S)-Duloxetine in Human Brain (PET Studies)

| Transporter | Dose | Mean Occupancy | EC50 (ng/mL) | Reference |

| SERT | 20-60 mg | 71% - 82% | 2.62 - 3.7 | [7][11] |

| NET | 20-60 mg | 30% - 40% | 58.0 | [7][11] |

Note: EC50 is the plasma concentration required to achieve 50% transporter occupancy.

The PET data confirm the in vitro findings, showing that clinically relevant doses of duloxetine result in substantial SERT occupancy and moderate NET occupancy. The higher EC50 for NET indicates that higher plasma concentrations are needed to engage this target compared to SERT[7].

Experimental Protocols for Biological Activity Assessment

The characterization of an SNRI like (S)-Duloxetine relies on a suite of validated experimental workflows. The causality behind these choices is to build a comprehensive profile from molecular interaction to behavioral outcomes.

Protocol: In Vitro Neurotransmitter Uptake Assay

This assay provides a functional measure of a drug's ability to inhibit transporter activity.

Objective: To determine the IC50 value of (S)-Duloxetine for SERT and NET.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., cerebral cortex for SERT, hypothalamus for NET) via differential centrifugation.

-

Incubation: Pre-incubate synaptosomal preparations with varying concentrations of (S)-Duloxetine.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) to the mixture to initiate uptake.

-

Termination: After a short incubation period (e.g., 5-10 minutes at 37°C), rapidly terminate the uptake process by filtration through glass fiber filters, washing with ice-cold buffer to remove unincorporated radioligand.

-

Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of (S)-Duloxetine. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for In Vitro Neurotransmitter Uptake Assay.

Protocol: In Vivo Animal Models of Efficacy

Animal models are crucial for evaluating the potential antidepressant and analgesic effects of a compound.

Objective: To assess the analgesic properties of (S)-Duloxetine.

Methodology (Hot Plate Test for Analgesia):

-

Animal Acclimation: Acclimate rats or mice to the testing environment to reduce stress-induced variability.

-

Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). This is the baseline reaction time.

-

Drug Administration: Administer (S)-Duloxetine (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Post-Dosing Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their reaction time[14]. A cut-off time is used to prevent tissue damage.

-

Data Analysis: A significant increase in reaction time compared to the baseline and vehicle-treated group indicates an analgesic effect[14][15].

Pharmacokinetics and Metabolism

The therapeutic action of (S)-Duloxetine is governed by its pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: Well absorbed after oral administration, reaching peak plasma concentration in about 6 hours[5][16].

-

Distribution: Highly bound to plasma proteins (~95%) and has a large apparent volume of distribution (approx. 1,640 L), indicating extensive tissue distribution[5][16][17].

-

Metabolism: (S)-Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2D6[10][17][18]. The major metabolic pathways involve oxidation of the naphthyl ring, followed by conjugation[1]. The resulting metabolites are pharmacologically inactive[17][18].

-

Excretion: The majority of metabolites are excreted in the urine (around 70%), with a smaller portion eliminated in the feces (around 20%)[10][17]. The elimination half-life is approximately 12 hours, allowing for once-daily dosing[5][16][17].

Caption: Pharmacokinetic pathway of (S)-Duloxetine.

Conclusion

The biological activity of (S)-Duloxetine is a direct and elegant consequence of its specific molecular structure, a structure whose stereochemical integrity is established by its precursor, (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. As a potent and balanced serotonin-norepinephrine reuptake inhibitor, its efficacy in treating major depressive disorder and various pain states is well-grounded in its high-affinity interaction with SERT and NET. The comprehensive pharmacological data, derived from robust in vitro and in vivo experimental protocols, validates its mechanism and provides a clear rationale for its clinical utility. This guide has synthesized the critical technical aspects of its activity, offering a foundation for further research and development in the field of monoaminergic modulation.

References

-

What is the mechanism of action of duloxetine (Serotonin-Norepinephrine Reuptake Inhibitor) in pain management? (n.d.). Dr.Oracle. Retrieved January 3, 2026, from [Link]

-

Mechanism of Action of Duloxetine. (n.d.). Pharmacy Freak. Retrieved January 3, 2026, from [Link]

-

What is the mechanism of action of duloxetine (Cymbalta)? (n.d.). Dr.Oracle. Retrieved January 3, 2026, from [Link]

-

Hancu, G., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

-

Duloxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 3, 2026, from [Link]

-

Enantiomers of duloxetine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Frazer, A. (2001). Serotonergic and noradrenergic reuptake inhibitors: Prediction of clinical effects from in vitro potencies. Journal of Clinical Psychiatry, 62(Suppl 12), 16-23. [Link]

-

Vashistha, V. K., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Asian Biomedicine, 16(2), 63-76. [Link]

-

Perciaccante, A., et al. (2019). Duloxetine, an antidepressant with analgesic properties – a preliminary analysis. Clujul Medical, 92(4), 373-377. [Link]

-

Serotonin and Norepinephrine Reuptake Inhibitors. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Zhang, L., et al. (2015). Pharmacokinetics and Safety of Duloxetine Enteric-coated Tablets in Chinese Healthy Volunteers: A Randomized, Open-label, Single- and Multiple-dose Study. Clinical Psychopharmacology and Neuroscience, 13(2), 182-187. [Link]

-

Perry, C. K., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

-

Kumar, S., et al. (2019). Comparative evaluation of analgesic activity of fluoxetine, duloxetine and venlafaxine in acute pain model in albino rats. International Journal of Basic & Clinical Pharmacology, 8(7), 1595-1600. [Link]

-

Dhawale, T., et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology, 9(8), 753-757. [Link]

-

How is Duloxetine (Cymbalta) metabolized? (n.d.). Dr.Oracle. Retrieved January 3, 2026, from [Link]

-

Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150. [Link]

-

Frazer, A. (2001). Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. Psychiatrist.com. [Link]

-

F-J, Paulzen M, et al. (2020). Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis. Journal of Affective Disorders, 277, 995-1004. [Link]

-

Duloxetine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Malm, H., et al. (2006). In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation. Thrombosis Journal, 4, 14. [Link]

-

Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 33-40. [Link]

-

Moriguchi, S., et al. (2017). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. International Journal of Neuropsychopharmacology, 20(6), 489-494. [Link]

-

S-duloxetine binds in the primary binding site a Inhibition of [³H]... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Dhawale, T., et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

-

Bymaster, F. P., et al. (2001). Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. Neuropsychopharmacology, 25(6), 871-880. [Link]

-

Jain, A. K. (2004). Antidepressant Use in Chronic Pain Management: Is There Evidence of a Role for Duloxetine? Primary Care Companion to The Journal of Clinical Psychiatry, 6(1), 28-32. [Link]

-

Chiral Separation of Duloxetine and Its R-Enantiomer by LC. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Eisenberg, E., & Tsvetkov, I. (2002). Duloxetine pharmacology: profile of a dual monoamine modulator. Expert Review of Neurotherapeutics, 2(6), 783-792. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. droracle.ai [droracle.ai]

- 7. Therapeutic reference range for duloxetine in the treatment of depression revised: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Duloxetine, an antidepressant with analgesic properties – a preliminary analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Duloxetine - Wikipedia [en.wikipedia.org]

- 11. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. njppp.com [njppp.com]

- 15. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 16. Pharmacokinetics and Safety of Duloxetine Enteric-coated Tablets in Chinese Healthy Volunteers: A Randomized, Open-label, Single- and Multiple-dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. ClinPGx [clinpgx.org]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Introduction: The Significance of Chiral Purity in Modern Drug Development

In the landscape of contemporary pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profoundly different pharmacological and toxicological profiles. This necessitates the development and utilization of enantiomerically pure compounds. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, a chiral amino alcohol, has emerged as a pivotal building block in the asymmetric synthesis of various Active Pharmaceutical Ingredients (APIs). Its defined stereochemistry at the hydroxyl-bearing carbon serves as a foundational element for constructing complex molecular architectures with high enantiomeric purity.

This technical guide provides an in-depth exploration of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, dissect key synthetic methodologies for its preparation, and elucidate its application, most notably as a crucial intermediate in the synthesis of the antidepressant duloxetine. The protocols and insights presented herein are grounded in established scientific literature and patents, aiming to provide a practical and authoritative resource for the laboratory and beyond.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 132335-44-5 | [1][2] |

| Molecular Formula | C9H15NOS | [3] |

| Molecular Weight | 185.29 g/mol | [4] |

| Appearance | White to off-white crystalline powder or solid. Can also appear as a colorless to pale yellow liquid. | [3][5] |

| Melting Point | 78-80°C | [6] |

| Boiling Point | 290°C | [6] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in water. | [3][6] |

| pKa | 13.74 ± 0.20 (Predicted) | [3] |

Structural Elucidation: The structure of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine features a thiophene ring and a propanamine backbone with a stereocenter at the carbon atom bearing the hydroxyl group. The "(S)" designation denotes the specific spatial arrangement of the substituents around this chiral center.

Strategic Synthesis of the Chiral Building Block

The preparation of enantiomerically pure (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is a critical step in its utilization. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Hydrogenation

This elegant approach directly generates the desired (S)-enantiomer through the enantioselective reduction of a prochiral ketone precursor. The causality behind this method lies in the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of the chiral building block.

Detailed Experimental Protocol: Asymmetric Hydrogenation [1]

-

Inert Atmosphere: To a glass autoclave, under an argon atmosphere, add the chiral ruthenium catalyst, (R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol).

-

Solvent and Reagents: Sequentially add 2-propanol (100 ml), a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 ml, 7.5 mmol), and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol).

-

Degassing and Hydrogenation: Degas the reaction system multiple times and replace with argon. Introduce hydrogen to the desired pressure.

-

Reaction Conditions: Stir the reaction mixture at 28°C for 6 hours.

-

Work-up: Return the system to normal temperature and pressure. Concentrate the reaction solution under reduced pressure.

-

Isolation: Add heptane to the concentrated residue to precipitate the product. Filter the resulting solid.

-

Drying: Dry the solid under reduced pressure to yield (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine.

-

Expected Outcome: This protocol typically affords the product in approximately 80% yield with an optical purity of around 99% enantiomeric excess (ee).[1]

Chiral Resolution of a Racemic Mixture

An alternative and widely used strategy involves the synthesis of a racemic mixture of N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, followed by separation of the enantiomers. This is achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Workflow for Chiral Resolution:

Caption: Chiral resolution via diastereomeric salt formation.

Detailed Experimental Protocol: Chiral Resolution with (S)-Mandelic Acid [7]

-

Dissolution: In separate flasks, dissolve racemic N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine (5 g) in methyl isobutyl ketone (MIBK, 10 ml) and (S)-mandelic acid (2 g) in MIBK (10 ml), heating the latter to 50°C to aid dissolution.

-

Salt Formation: Add the (S)-mandelic acid solution to the solution of the racemic amine at 50°C.

-

Crystallization: Heat the resulting mixture to reflux for 45 minutes, then allow it to cool to room temperature.

-

Isolation of Diastereomeric Salt: Filter the precipitated solid and dry it in a vacuum oven. This solid is the enriched (S)-amine-(S)-mandelate salt.

-

Liberation of the Free Amine: The diastereomerically pure salt is then treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. This is typically followed by extraction with an organic solvent.

Application in the Synthesis of Duloxetine

The primary application of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is as a key intermediate in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[8][9] The stereocenter of the building block dictates the stereochemistry of the final API.

The synthesis involves a nucleophilic aromatic substitution reaction where the alkoxide, formed from the hydroxyl group of the chiral building block, displaces a fluoride from 1-fluoronaphthalene.

Reaction Scheme: Synthesis of a Duloxetine Precursor

Caption: Key step in the synthesis of a duloxetine precursor.

Detailed Experimental Protocol: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine [10]

-

Preparation: Dissolve (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine (13.5 g) in dimethylsulfoxide (DMSO, 80 ml) at 25°C.

-

Base Addition: Slowly add sodium hydride (3 g of a 60% dispersion in mineral oil) with vigorous stirring.

-

Catalyst Addition: After 15 minutes, add potassium benzoate (1.17 g) and continue stirring for another 15 minutes.

-

Nucleophilic Substitution: Slowly add 1-fluoronaphthalene (12.8 g) to the reaction mixture.

-

Reaction Conditions: Heat the mixture and stir for 2.5 hours at 60-65°C.

-

Work-up: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent. The pH may be adjusted to facilitate separation.[10]

This intermediate is then further processed, typically involving demethylation, to yield duloxetine.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of the chiral building block is paramount. The most common and reliable technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Detailed Analytical Protocol: Chiral HPLC [7]

-

Column: Daicel CHIRALCEL® OD (10 µm, 250 x 4.6 mm)

-

Mobile Phase: Hexane (970 mL), Isopropanol (30 mL), Diethylamine (2 mL)

-

Flow Rate: 1 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 230 nm

-

Injection Volume: 50 µL

-

Sample Concentration: 0.02 mg/mL

This method allows for the baseline separation of the (S) and (R) enantiomers, enabling accurate determination of the enantiomeric excess.

Conclusion: A Versatile and Indispensable Chiral Building Block

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine stands as a testament to the importance of chiral chemistry in modern drug discovery and manufacturing. Its well-defined stereochemistry, coupled with versatile synthetic accessibility through both asymmetric synthesis and chiral resolution, makes it an invaluable tool for the construction of complex, enantiomerically pure pharmaceutical agents. The detailed protocols and foundational understanding provided in this guide aim to empower researchers and developers to confidently and effectively utilize this critical chiral building block in their synthetic endeavors, ultimately contributing to the creation of safer and more effective medicines.

References

- Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate. (n.d.). Google Patents.

-

A METHOD FOR THE PREPARATION OF (S)-N-METHYL-3-(l-NAPHTHYLOXY)-3-(2-THIENYL)PROPYLAMINE HYDROCHLORIDE (DULOXETINE) - EPO. (n.d.). Retrieved January 3, 2026, from [Link]

-

A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 Naphthalenyloxy) 3 (2 Thienyl)propanamine,A Duloxetine Intermediate - Quick Company. (n.d.). Retrieved January 3, 2026, from [Link]

- Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine. (n.d.). Google Patents.

- Process for the asymmetric synthesis of duloxetine. (n.d.). Google Patents.

-

Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl). (n.d.). Retrieved January 3, 2026, from [Link]

-

ASYMMETRIC SYNTHESIS OF DULOXETINE INTERMEDIATE (S)-N,NDIMETHL-3-HYDROXY-(2-THIENYL)-1-PROPANAMINE WITH MICROORGANISMS. (n.d.). Biotechnology and Medical Science. Retrieved January 3, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 3, 2026, from [Link]

-

Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved January 3, 2026, from [Link]

- Process for the preparation and resolution of mandelic acid derivatives. (n.d.). Google Patents.

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Enantioselective C–H Olefination via Kinetic Resolution. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

- Production of N-methyl-3-hydroxy-3- (2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates. (n.d.). Google Patents.

-

N-dimethyl-3-hydroxy-(2-thienyl)-propanamine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

-

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. (n.d.). JIGS Chemical Limited. Retrieved January 3, 2026, from [Link]

Sources

- 1. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]

- 2. US7538232B2 - Process for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-dimethyl-3-hydroxy-(2-thienyl)-propanamine | C9H15NOS | CID 129853229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS 132335-44-5 - Pharmaceutical Grade Compound at Attractive Price [jigspharma.com]

- 6. "A Process For The Preparation Of (S) (+) N,N Dimethyl 3 (1 [quickcompany.in]

- 7. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. DE10207586A1 - Production of N-methyl-3-hydroxy-3- (2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]

- 10. EP0650965A1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]

The Pivotal Role of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine in the Stereoselective Synthesis of Duloxetine

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the critical role of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine (CAS 132335-44-5) as the cornerstone chiral intermediate in the synthesis of Duloxetine, a potent and widely used selective serotonin and norepinephrine reuptake inhibitor (SSNRI). We will explore the primary synthetic strategies for obtaining this enantiomerically pure building block, including asymmetric synthesis via catalytic hydrogenation and biocatalysis, and classical chiral resolution. Furthermore, this guide details the subsequent chemical transformations that convert this intermediate into the final active pharmaceutical ingredient (API), (S)-Duloxetine, focusing on the mechanistic principles and process considerations essential for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction: The Imperative of Chirality in Duloxetine

Duloxetine: A Dual-Action Antidepressant

Duloxetine is a well-established therapeutic agent for major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Its pharmacological efficacy stems from its ability to inhibit the reuptake of both serotonin and norepinephrine in the central nervous system.[2] Marketed as Cymbalta®, duloxetine's clinical success is intrinsically linked to its specific three-dimensional structure.[3][4]

The Stereochemical Mandate: Why (S)-Duloxetine?

Duloxetine possesses a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-duloxetine and (R)-duloxetine. Pharmacological studies have demonstrated that the therapeutic activity resides almost exclusively in the (S)-enantiomer. The (S)-form is reported to be twice as potent in inhibiting serotonin reuptake as its (R)-counterpart.[5] This stereoselectivity is a common and critical phenomenon in pharmacology, where the precise spatial arrangement of a molecule dictates its ability to bind to specific biological targets like receptors and enzymes. Consequently, the synthesis of duloxetine must be highly stereocontrolled to produce the (S)-enantiomer in high purity, minimizing the presence of the less active and potentially off-target (R)-enantiomer.

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: The Essential Chiral Building Block

The entire stereochemical integrity of the final duloxetine molecule is dictated by a key precursor: (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. This chiral amino alcohol, hereafter referred to as (S)-DHTP, contains the crucial stereocenter that is carried through the synthetic sequence.[6] The efficient and scalable production of enantiomerically pure (S)-DHTP is, therefore, the most critical challenge in the manufacturing of duloxetine.

Strategic Synthesis of (S)-DHTP

The industrial production of (S)-DHTP is dominated by two principal strategies: the direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.

Strategy 1: Asymmetric Synthesis

This modern approach creates the desired stereocenter selectively from the prochiral precursor, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone. This method is often favored for its high efficiency and atom economy.

This technique employs a transition metal catalyst, such as Ruthenium or Iridium, complexed with a chiral ligand to deliver hydrogen to one face of the ketone, yielding the (S)-alcohol with high stereoselectivity.[7]

A representative protocol involves the hydrogenation of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone under a hydrogen atmosphere using a chiral catalyst system.[8] For instance, a ruthenium complex with a chiral BINAP derivative can be used in an alcohol solvent like 2-propanol.[8] These reactions are capable of producing (S)-DHTP with excellent optical purity, often exceeding 99% enantiomeric excess (ee).[8]

Experimental Protocol: Catalytic Asymmetric Hydrogenation [8]

-

To a glass autoclave under an argon atmosphere, add 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (0.125 mol).

-

Add the chiral catalyst, for example, (R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN) (0.025 mmol), dissolved in 2-propanol (100 ml).

-

Add a solution of potassium tert-butoxide in 2-propanol (1.0 M, 7.5 ml).

-

Seal the autoclave, degas the system, and replace the atmosphere with argon multiple times.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature (e.g., 28°C) for several hours (e.g., 6 hours).

-

Upon completion, return the system to ambient pressure, concentrate the reaction solution, and precipitate the product by adding an anti-solvent like heptane.

-

Filter the solid and dry under reduced pressure to yield (S)-DHTP.

-

Determine the optical purity using chiral column HPLC.

Chemo-enzymatic methods offer a green and highly selective alternative. These processes use whole-cell microorganisms (like Saccharomyces cerevisiae) or isolated enzymes (ketoreductases, KREDs) to reduce the prochiral ketone.[9][10] These biocatalysts can operate under mild conditions (ambient temperature and pressure, aqueous media) and often provide exceptionally high enantioselectivity (>99% ee).[9] For example, specific short-chain dehydrogenase/reductases (SDRs) have been identified and engineered to produce (S)-DHTP with high yield and purity.[11]

Strategy 2: Chiral Resolution of Racemic DHTP

This classical approach involves the synthesis of a racemic mixture of (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, followed by separation of the enantiomers.

The separation is achieved by reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Common resolving agents for this purpose include (S)-(+)-mandelic acid or derivatives of tartaric acid.[12]

In a typical process, the racemic DHTP and (S)-(+)-mandelic acid are dissolved in a suitable solvent system. The salt formed between (S)-DHTP and (S)-mandelic acid is less soluble and preferentially crystallizes out of the solution, leaving the (R)-DHTP salt in the mother liquor.[12] The pure diastereomeric salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the free base of enantiomerically pure (S)-DHTP.

A key advantage of this industrial process is the ability to racemize the undesired (R)-enantiomer from the mother liquor and recycle it back into the resolution step, thereby significantly improving the overall process yield and economic feasibility.[12]

Comparative Analysis of Synthetic Strategies

| Feature | Asymmetric Synthesis | Chiral Resolution |

| Stereocontrol | Achieved directly in the key bond-forming step. | Achieved via post-synthesis separation. |

| Theoretical Yield | Up to 100%. | Maximum 50% per cycle (without racemization). |

| Atom Economy | Generally higher. | Lower due to the use of a stoichiometric resolving agent. |

| Process Steps | Fewer steps to the chiral intermediate. | Additional steps for salt formation, separation, and liberation. |

| Reagents | Requires expensive chiral catalysts/ligands or specific enzymes. | Requires stoichiometric amounts of a chiral resolving agent. |

| Scalability | Can be highly efficient on a large scale. | Well-established and robust for industrial scale. |

Conversion of (S)-DHTP to (S)-Duloxetine

Once enantiomerically pure (S)-DHTP is secured, the synthesis proceeds through two final key transformations: arylation and N-demethylation.

Arylation via Nucleophilic Aromatic Substitution

The hydroxyl group of (S)-DHTP is converted into a naphthyl ether via a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Williamson-type ether synthesis.

The reaction is initiated by deprotonating the hydroxyl group of (S)-DHTP with a strong base to form a potent nucleophile, the corresponding alkoxide. Bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[13][14] This alkoxide then attacks the electron-deficient carbon of 1-fluoronaphthalene, displacing the fluoride ion to form the desired ether linkage.[13]

The choice of solvent is critical. Aprotic polar solvents like dimethyl sulfoxide (DMSO) are frequently employed to dissolve the reagents and facilitate the reaction.[13][14] Improved processes have been developed to use mixtures of solvents like DMSO and toluene to enhance safety and control.[13] The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.[13]

This step yields (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, the immediate N,N-dimethyl precursor to duloxetine.[13]

N-Demethylation: The Final Transformation

The final step in the synthesis is the conversion of the tertiary amine in the N,N-dimethyl intermediate to the secondary amine of duloxetine.

This transformation is a selective N-demethylation. A common and effective method involves the use of chloroformates, such as phenyl chloroformate or trichloroethyl chloroformate.[12][15] The tertiary amine reacts with the chloroformate to form a carbamate intermediate. Subsequent hydrolysis of this carbamate, typically under basic conditions, cleaves the group and liberates one of the methyl groups, yielding the final (S)-duloxetine free base.[12]

The resulting duloxetine base can then be converted to a pharmaceutically acceptable salt, most commonly the hydrochloride salt, by reacting it with hydrochloric acid in a suitable solvent like ethyl acetate.[16]

Conclusion

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is not merely an intermediate but the linchpin in the synthesis of duloxetine. The stereochemical fidelity of the entire manufacturing process depends on the efficient and high-purity production of this single enantiomer. The choice between asymmetric synthesis and chiral resolution is a critical strategic decision for manufacturers, balancing factors of cost, atom economy, technological capability, and scalability. Understanding the nuances of both the synthesis of (S)-DHTP and its subsequent conversion provides the fundamental knowledge required for the development, optimization, and production of the vital antidepressant, duloxetine.

References

-

Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer. (2019). Chinese Journal of Chemical Engineering. [Link]

-

Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae. (2014). Bioprocess and Biosystems Engineering. [Link]

-

Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. (2021). ResearchGate. [Link]

-

A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine. (2007). EPO Patent 1857451. [Link]

-

Stereoselective Synthesis and Dissolution Studies on Enteric Coated Pellets of (S)-Duloxetine Hydrochloride. (N.D.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2014). Semantic Scholar. [Link]

- Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate. (2007).

- Process for pure duloxetine hydrochloride. (2013).

-

The Role of (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine in API Synthesis. (N.D.). LinkedIn. [Link]

- Production of N-methyl-3-hydroxy-3-(2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates. (2003).

- Process for the asymmetric synthesis of duloxetine. (2009).

- Process for preparation of duloxetine hydrochloride. (2012).

-

U.S. District Court Order Maintains Patent Exclusivity for Lilly's Cymbalta. (2011). FirstWord Pharma. [Link]

-

U.S. District Court Order Maintains Patent Exclusivity for Lilly's Cymbalta. (2011). PR Newswire. [Link]

-

IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS. (2008). EPO Patent 1971592. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2014). Semantic Scholar. [Link]

-

Chemoenzymatic synthesis of duloxetine and its enantiomer: Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile. (2012). ResearchGate. [Link]

-

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. (2007). National Institutes of Health. [Link]

- Process for the preparation of duloxetine hydrochloride. (2009).

-

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine. Feihe Chemical. [Link]

-

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine 132335-44-5. Nanjing Chemlin Chemical Co., Ltd. [Link]

Sources

- 1. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. U.S. District Court Order Maintains Patent Exclusivity for Lilly's Cymbalta [prnewswire.com]

- 5. nepjol.info [nepjol.info]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]

- 9. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MX2007013043A - Process for the preparation of (s)-(-)-n,n-dimethyl-3-(2-thienyl)-3-hydroxypropanamine, a duloxetine intermediate - Google Patents [patents.google.com]

- 13. US7538232B2 - Process for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]

- 14. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP2100888A2 - Process for the preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 16. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

pharmacology of duloxetine precursor (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

An In-Depth Technical Guide to the Pharmacology and Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine: A Key Precursor to Duloxetine

Introduction: The Stereochemical Keystone of a Leading Antidepressant

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, hereafter referred to as S-DHTP, is a chiral amino alcohol that holds a position of critical importance in the landscape of modern pharmaceutical synthesis.[1][2] While not a therapeutic agent itself, it serves as the pivotal stereospecific intermediate in the manufacture of Duloxetine, a blockbuster antidepressant marketed under trade names like Cymbalta®.[1][3][4] Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[5][6][7]

The pharmacological efficacy of duloxetine is intrinsically linked to its specific stereochemistry; the (S)-enantiomer is significantly more potent in its therapeutic action than its (R)-counterpart.[8] Consequently, the synthesis of enantiomerically pure S-DHTP is not merely a procedural step but the foundational determinant of the final drug's quality and clinical performance. This guide provides a comprehensive exploration of the synthesis, properties, and pharmacological context of S-DHTP for professionals in drug development and chemical research.

Section 1: Physicochemical Properties and Synthesis Strategies

A thorough understanding of S-DHTP begins with its fundamental chemical and physical characteristics, which dictate its handling, purification, and reaction parameters.

Compound Profile

| Property | Value | Reference |

| Chemical Name | (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | [9] |

| CAS Number | 132335-44-5 | [1][9] |

| Molecular Formula | C9H15NOS | [1][9][10] |

| Molecular Weight | 185.29 g/mol | [1][9][10] |

| Appearance | White to almost white powder or crystal | [11] |

| Melting Point | 78-80°C | |

| Boiling Point | 290°C | [9] |

| Flash Point | 129°C | [9] |

| Purity (Typical) | ≥99% | [11][12] |

| Enantiomeric Excess (ee) | ≥99.5% | [12] |

Synthesis of S-DHTP: The Pursuit of Enantiopurity

The industrial production of S-DHTP is centered on achieving high enantiomeric excess (ee) in a cost-effective and scalable manner. The primary strategies involve the asymmetric reduction of its prochiral ketone precursor, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP).

Key Synthetic Approaches:

-

Chiral Resolution: Early methods involved the synthesis of a racemic mixture of DHTP, followed by resolution using a chiral acid, such as (S)-mandelic acid or tartaric acid.[13] This process separates the desired (S)-enantiomer from the unwanted (R)-enantiomer. While effective, this approach is inherently inefficient as it discards half of the material unless a racemization and recycling process for the (R)-enantiomer is implemented.[13]

-

Asymmetric Hydrogenation: A more direct and efficient route is the enantioselective hydrogenation of the DKTP ketone. This is often accomplished using metal catalysts complexed with chiral ligands, such as iridium or ruthenium-based catalysts.[14] These catalysts create a chiral environment that favors the formation of the (S)-alcohol.

-

Chemo-enzymatic Reduction: Biocatalysis offers a highly specific and environmentally benign alternative. Aldo-keto reductases (AKRs) and other oxidoreductases, often derived from microorganisms like Bacillus megaterium or Candida tropicalis, can reduce DKTP to S-DHTP with exceptional enantioselectivity (>99% ee).[3][4][8] These enzymatic reactions are prized for their high efficiency and operation under mild conditions.

The diagram below illustrates the central synthetic transformation from the ketone precursor to S-DHTP and its subsequent conversion to Duloxetine.

Caption: Synthetic pathway from DKTP to S-DHTP and finally to Duloxetine.

Detailed Experimental Protocol: Asymmetric Hydrogenation

The following protocol is a representative example of an asymmetric hydrogenation for synthesizing S-DHTP, adapted from established chemical literature.[9]

Objective: To synthesize (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine with high yield and enantiopurity.

Materials:

-

3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (DKTP)

-

(R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN) or a similar chiral ruthenium or iridium catalyst

-

2-Propanol (solvent)

-

1.0 M Potassium tert-butoxide in 2-propanol

-

Hydrogen gas (high pressure)

-

Heptane (for precipitation)

-

Argon or Nitrogen (for inert atmosphere)

Equipment:

-

Glass autoclave or high-pressure hydrogenation reactor

-

Schlenk line or glovebox for inert atmosphere techniques

-

Rotary evaporator

-

Filtration apparatus

-

Chiral HPLC system for ee determination

Procedure:

-

Reactor Setup: Under an inert argon atmosphere, charge the glass autoclave with the chiral catalyst (e.g., (R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN), ~0.02 mol%).

-

Solvent and Reagent Addition: Add anhydrous 2-propanol, followed by the 1.0 M potassium tert-butoxide solution. Finally, add the substrate, 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.

-

Inerting and Pressurization: Seal the autoclave. Degas the system by several cycles of vacuum and argon backfill to ensure all oxygen is removed.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure. The specific pressure and temperature will depend on the catalyst and scale (e.g., 28°C).

-